molecular formula C11H22O2 B14310276 2-Furanol, 5-heptyltetrahydro- CAS No. 116625-66-2

2-Furanol, 5-heptyltetrahydro-

Cat. No.: B14310276
CAS No.: 116625-66-2
M. Wt: 186.29 g/mol
InChI Key: FOUOFTJAYOGXOY-UHFFFAOYSA-N
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Description

2-Furanol, 5-heptyltetrahydro- is an organic compound with the molecular formula C11H22O2. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is also known by other names such as 5-heptyltetrahydro-2-furanol and 1,4-undecanolide .

Chemical Reactions Analysis

2-Furanol, 5-heptyltetrahydro- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions include more saturated furan derivatives, alcohols, and various substituted furan compounds .

Scientific Research Applications

2-Furanol, 5-heptyltetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Furanol, 5-heptyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

2-Furanol, 5-heptyltetrahydro- can be compared with other similar compounds such as:

What sets 2-Furanol, 5-heptyltetrahydro- apart is its unique structure, which imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

116625-66-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-heptyloxolan-2-ol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10-12H,2-9H2,1H3

InChI Key

FOUOFTJAYOGXOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(O1)O

Origin of Product

United States

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